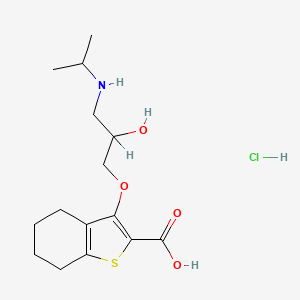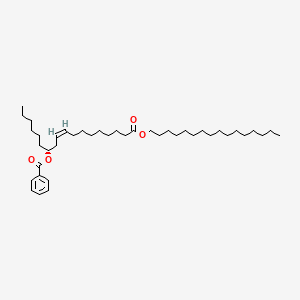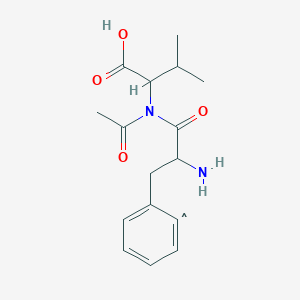
N-Acetyl-dehydrophenylalanyl-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-dehydrophenylalanyl-valine is an organic compound that belongs to the class of N-acyl-alpha amino acids These compounds contain an alpha amino acid that bears an acyl group at its terminal nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-dehydrophenylalanyl-valine typically involves the acetylation of dehydrophenylalanyl-valine. One common method includes the use of acetic anhydride and a base such as sodium acetate. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound may involve microbial preparation methods. These methods are advantageous due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes. Microbial asymmetric degradation, stereoselective hydrolysis, and specific hydrolysis are some of the techniques used in the industrial production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-dehydrophenylalanyl-valine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N-Acetyl-dehydrophenylalanyl-valine has several scientific research applications, including:
Chemistry: Used as a model compound for studying solute-solvent interactions and protein folding.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Potential therapeutic applications in treating diseases and conditions related to amino acid metabolism.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of N-Acetyl-dehydrophenylalanyl-valine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Acetylvaline: An N-acyl-alpha amino acid with similar chemical properties.
N-Acetyl-L-alanine: Another N-acyl-alpha amino acid used in similar applications.
N-Acetyl-L-leucine: Known for its role in protein synthesis and metabolic pathways.
Uniqueness
N-Acetyl-dehydrophenylalanyl-valine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo various chemical transformations makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
65941-26-6 |
|---|---|
Molecular Formula |
C16H21N2O4 |
Molecular Weight |
305.35 g/mol |
InChI |
InChI=1S/C16H21N2O4/c1-10(2)14(16(21)22)18(11(3)19)15(20)13(17)9-12-7-5-4-6-8-12/h4-7,10,13-14H,9,17H2,1-3H3,(H,21,22) |
InChI Key |
UQVNFVMCHXQHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N(C(=O)C)C(=O)C(CC1=CC=CC=[C]1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


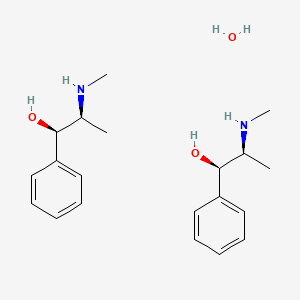
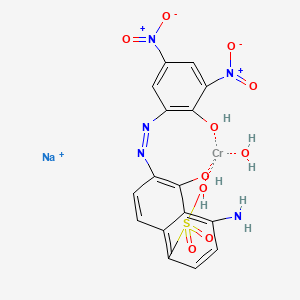
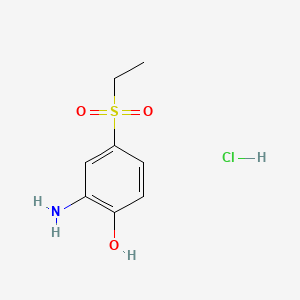

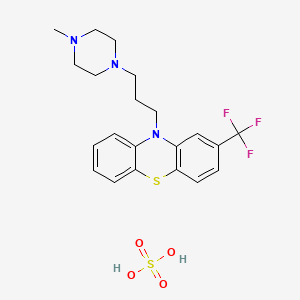
![[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12720287.png)
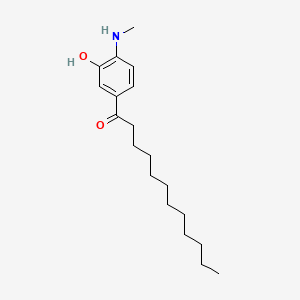
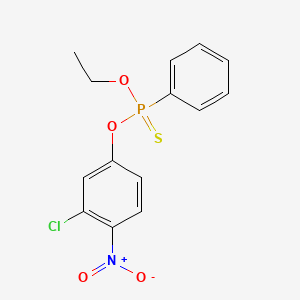
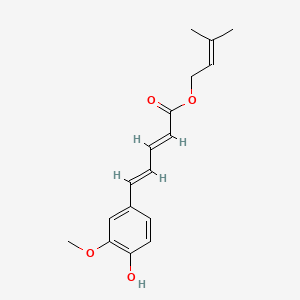
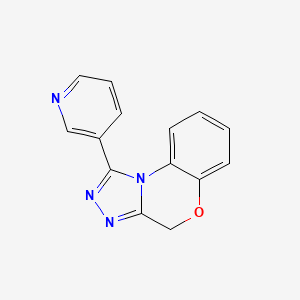
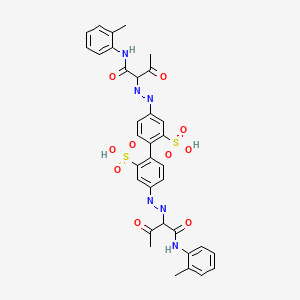
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
